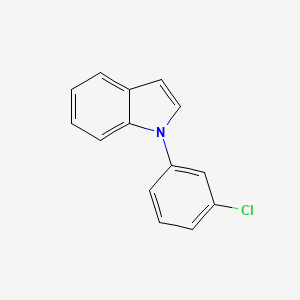

1-(3-Chlorophenyl)-1H-indole

Description

Contextualization within the Broader Field of Indole (B1671886) Chemistry Research

Indole and its derivatives are a cornerstone of heterocyclic chemistry, with a vast and continually expanding body of research dedicated to their synthesis and application. scholarsresearchlibrary.com The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prevalent motif in numerous natural products, alkaloids, and pharmacologically active compounds. benthamdirect.comnih.gov This has spurred extensive research into creating a myriad of substituted indoles to explore their diverse chemical and biological activities. nih.govmdpi.com

Nitrogen-containing heterocyclic compounds, such as indole derivatives, are considered fundamental building blocks in medicinal chemistry. scholarsresearchlibrary.com The exploration of these compounds has yielded a wide array of molecules with therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comontosight.ai Research in this area focuses on the synthesis of novel indole derivatives and the subsequent evaluation of their properties. The synthesis of N-arylindoles, a class to which 1-(3-Chlorophenyl)-1H-indole belongs, is a significant subset of this research, with various methods developed for their preparation. oup.comrsc.org The continuous development of new synthetic strategies allows for the creation of diverse molecular architectures based on the indole core. nih.gov

Theoretical Significance as a Substituted Indole Scaffold in Contemporary Chemical Studies

The indole nucleus is often referred to as a "privileged scaffold" in drug discovery. rsc.orgresearchgate.net This term signifies that the indole core is a versatile framework that can be modified with various functional groups to interact with a wide range of biological targets. researchgate.net The structural and electronic properties of the indole ring can be finely tuned by the introduction of different substituents at various positions.

The study of such substituted indoles is theoretically significant as it contributes to the understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the indole scaffold and observing the resulting changes in chemical or biological activity, researchers can develop models that predict the properties of new compounds. benthamdirect.com For instance, the presence and position of the chlorine atom on the phenyl ring in this compound can lead to specific steric and electronic effects that may result in unique biological activities not observed in other substituted indoles. The exploration of such derivatives is crucial for the rational design of new molecules with desired functions. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| Appearance | Solid (typical for similar compounds) cymitquimica.com |

| Solubility | Generally soluble in organic solvents, limited solubility in water cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(3-chlorophenyl)indole |

InChI |

InChI=1S/C14H10ClN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |

InChI Key |

HVKGMEKDFDVISV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 3 Chlorophenyl 1h Indole

Direct Synthetic Routes to 1-(3-Chlorophenyl)-1H-indole

The direct synthesis of this compound can be broadly categorized into conventional protocols for indole (B1671886) derivatives, multi-component reactions, and specific catalytic pathways.

Conventional Organic Synthesis Protocols for Indole Derivatives

Conventional methods for the synthesis of N-aryl indoles, such as this compound, predominantly involve the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl group. Key among these are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org Another classical approach is the Fischer indole synthesis, which builds the indole ring itself. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction is a traditional method for forming aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would involve the coupling of indole with an activated 3-chlorophenyl halide, such as 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798). Historically, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder in high-boiling polar solvents like DMF or nitrobenzene (B124822). wikipedia.orgthermofisher.com Modern variations have improved this methodology by using soluble copper catalysts with ligands, which allow for milder reaction conditions. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method for C-N bond formation. wikipedia.orglibretexts.org It allows for the coupling of indole with a range of 3-chlorophenyl halides (Cl, Br, I) or triflates under relatively mild conditions. The success of this reaction heavily relies on the choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of an arylhydrazone to form the indole core. wikipedia.orgthermofisher.combyjus.com To synthesize this compound, (3-chlorophenyl)hydrazine (B1595953) is condensed with a suitable aldehyde or ketone (like acetaldehyde (B116499) or acetone) to form the corresponding hydrazone. This intermediate is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce cyclization and aromatization, yielding the target indole. wikipedia.orgnih.gov

Multi-component Reaction Approaches for N-Substituted Indoles

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like N-substituted indoles in a single step from three or more starting materials. rug.nlresearchgate.net A plausible MCR route to this compound could adapt the principles of the Fischer indole synthesis in a one-pot, three-component protocol. nih.gov This would involve the reaction of (3-chlorophenyl)hydrazine, a ketone or aldehyde, and a third component in the presence of a catalyst. For instance, a one-pot process could combine the in-situ formation of the (3-chlorophenyl)hydrazone from its precursors followed directly by acid-catalyzed cyclization without isolating the intermediate. thermofisher.com

Catalytic Reaction Pathways for Forming the Indole Core

Catalysis is central to the modern synthesis of N-aryl indoles. The primary catalytic pathways involve palladium and copper complexes that facilitate the crucial C-N cross-coupling step.

Palladium Catalysis: The Buchwald-Hartwig amination is the archetypal palladium-catalyzed pathway. organic-chemistry.org The catalytic cycle involves the oxidative addition of the 3-chlorophenyl halide to a Pd(0) complex, followed by coordination of the indole anion, and finally, reductive elimination to yield this compound and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical to prevent side reactions and enhance catalytic activity. organic-chemistry.org

Copper Catalysis: Both the Ullmann condensation and the Chan-Lam coupling rely on copper catalysts. acs.orgacademie-sciences.fr In the Ullmann reaction, a Cu(I) species is believed to be the active catalyst which undergoes oxidative addition with the aryl halide. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling provides an alternative copper-catalyzed route that couples indole with 3-chlorophenylboronic acid. organic-chemistry.orgwikipedia.org This method is often performed under mild conditions, sometimes at room temperature and open to the air, using a copper salt like Cu(OAc)₂. organic-chemistry.orgwikipedia.org

The following table summarizes typical catalytic systems used in these pathways.

Table 1: Catalytic Systems for N-Arylation of Indole| Reaction | Catalyst Precursor | Typical Ligands |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., XantPhos, BINAP) |

| Ullmann Condensation | CuI, Cu Powder, CuO | Diamines, 1,10-Phenanthroline, L-proline |

| Chan-Lam Coupling | Cu(OAc)₂, CuCl₂ | Pyridine, Phenanthroline-based ligands |

Precursor Chemistry and Strategic Selection of Starting Materials for this compound Synthesis

For N-arylation strategies (Ullmann, Buchwald-Hartwig, Chan-Lam), the precursors are:

Indole: The readily available heterocyclic core.

A 3-chlorophenylating agent: The choice of this precursor is key.

Aryl Halides: 1-chloro-3-iodobenzene and 1-bromo-3-chlorobenzene are common choices for copper and palladium-catalyzed reactions. Reactivity generally follows the trend I > Br > Cl, making aryl iodides and bromides more effective coupling partners. wikipedia.orgacs.org

Arylboronic Acids: 3-chlorophenylboronic acid is the specific precursor for the Chan-Lam coupling. organic-chemistry.org

For the Fischer indole synthesis , the precursors are:

(3-chlorophenyl)hydrazine: This is the key precursor that incorporates the N-aryl group. It can be synthesized from 3-chloroaniline.

A Carbonyl Compound: An aldehyde or ketone is required to react with the hydrazine (B178648) to form the hydrazone intermediate. The structure of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the final indole product. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions, such as C-arylation. organic-chemistry.orgnih.gov Key parameters include the choice of catalyst, ligand, base, temperature, and solvent.

For palladium-catalyzed N-arylations, the use of bulky, electron-rich phosphine ligands is crucial. organic-chemistry.org The choice of base is also significant; strong bases like sodium tert-butoxide (NaOt-Bu) are often highly effective, but milder bases like potassium phosphate (B84403) (K₃PO₄) may be required for substrates with sensitive functional groups. organic-chemistry.org

In copper-catalyzed systems, the addition of a ligand, such as a diamine or 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures compared to traditional ligand-free Ullmann conditions. acs.org The choice of base, such as K₂CO₃ or K₃PO₄, is also an important factor. mdpi.com

Influence of Solvent Systems on Reaction Efficiency

The solvent plays a critical role in reaction efficiency by affecting the solubility of reagents and catalysts, as well as influencing the reaction mechanism. acs.orgarkat-usa.org

For Ullmann-type Reactions: Traditionally, high-boiling polar aprotic solvents such as DMF, N-methylpyrrolidone (NMP), or nitrobenzene were required to achieve the high temperatures needed for the reaction. wikipedia.orgthermofisher.com However, modern ligand-assisted protocols have enabled the use of non-polar solvents like toluene (B28343) or xylene at lower temperatures, which can simplify product isolation and reduce potential side reactions. arkat-usa.org

The following table outlines typical solvent and base combinations for these reactions.

Table 2: Representative Reaction Conditions for N-Arylation of Indole| Reaction Type | Arylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig | 3-chlorophenyl bromide | NaOt-Bu | Toluene | 80-110°C |

| Ullmann (Modern) | 3-chlorophenyl iodide | K₃PO₄ | Dioxane | 110°C |

| Chan-Lam | 3-chlorophenylboronic acid | Pyridine | Dichloromethane (DCM) | Room Temperature |

| Fischer Indole | (3-chlorophenyl)hydrazine + Ketone | PPA, ZnCl₂ (catalyst) | Acetic Acid, Ethanol | 80°C to Reflux |

Role of Catalysts and Ligand Design in Synthesis

The successful synthesis of this compound is highly dependent on the choice of catalyst and the design of the accompanying ligands. These components are critical in influencing reaction efficiency, yield, and selectivity. Both copper- and palladium-based catalytic systems are widely employed.

Copper-Catalyzed Synthesis (Ullmann Condensation):

The Ullmann condensation is a classic method for forming C-N bonds and traditionally uses copper or its salts as the catalyst. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and polar, high-boiling point solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reactivity in Ullmann-type reactions is influenced by the nature of the aryl halide, with aryl iodides being more reactive than aryl chlorides. wikipedia.org

Innovations in ligand design have significantly improved the efficiency of copper-catalyzed N-arylation of indoles. The introduction of soluble copper catalysts supported by ligands such as diamines and acetylacetonates (B15086760) has led to milder reaction conditions. wikipedia.org For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation has been developed for the synthesis of multisubstituted indoles from aryl iodides and enamines, highlighting the role of the copper catalyst in facilitating sequential bond formations. organic-chemistry.org In a specific study, the combination of copper(I) iodide (CuI) with the ligand Johnphos and potassium bicarbonate (KHCO3) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent was found to be optimal, achieving high yields. organic-chemistry.org

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the synthesis of aryl amines, including N-arylindoles. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction generally offers milder conditions and a broader substrate scope compared to the traditional Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product. libretexts.org

The design of phosphine-based ligands is crucial for the success of the Buchwald-Hartwig amination. Early systems had limitations, but the development of bidentate phosphine ligands like BINAP (diphenylphosphinobinapthyl) and DPPF (diphenylphosphinoferrocene) expanded the reaction's applicability to a wider range of amines and aryl halides. wikipedia.org More advanced, sterically hindered, and electron-rich monodentate phosphine ligands, such as X-Phos, have further improved the catalytic activity, allowing for the coupling of even less reactive aryl chlorides. beilstein-journals.org For example, a palladium acetate (B1210297) (Pd(OAc)2) catalyst in the presence of the X-Phos ligand has been successfully used for the amination of bromo-estrone derivatives. beilstein-journals.org The choice of the palladium source and the ligand is a determining factor in the efficiency of the amination step. beilstein-journals.org

Below is a table summarizing the key catalytic components used in these synthetic strategies:

| Catalytic System | Catalyst | Common Ligands | Typical Base | Solvent |

| Ullmann Condensation | Copper (Cu), Copper(I) Iodide (CuI) | Diamines, Acetylacetonates, Johnphos | Potassium Carbonate (K2CO3), Potassium Bicarbonate (KHCO3) | NMP, DMF, DMSO |

| Buchwald-Hartwig Amination | Palladium(II) Acetate (Pd(OAc)2), Pd(0) complexes | BINAP, DPPF, X-Phos, tBuXphos | Sodium tert-butoxide (NaOt-Bu), Potassium tert-butoxide (KOt-Bu) | Toluene, Dioxane |

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the reaction kinetics in the synthesis of this compound.

In traditional Ullmann condensations , high temperatures, often above 200°C, are typically required to drive the reaction forward. wikipedia.orgbyjus.com These elevated temperatures are necessary to overcome the activation energy for the coupling of aryl halides, especially the less reactive aryl chlorides. The high boiling points of solvents like NMP and nitrobenzene are indicative of the thermal demands of these reactions. wikipedia.org A study on a tandem Ullmann-type reaction for indole synthesis was conducted at 130°C in DMSO. organic-chemistry.org

The Buchwald-Hartwig amination , while generally proceeding under milder conditions than the Ullmann reaction, is still sensitive to temperature. The optimal temperature can vary depending on the specific catalyst-ligand system and the reactivity of the substrates. Microwave irradiation has been effectively employed to accelerate these reactions. beilstein-journals.org For instance, the Pd-catalyzed amination of bromo-estrone derivatives was carried out at 100°C under microwave irradiation for a short duration of 10 minutes, achieving high yields. beilstein-journals.org Microwave heating provides rapid and uniform heating, which can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comnih.gov

The following table illustrates the typical temperature ranges for these synthetic methods:

| Synthetic Method | Conventional Heating Temperature (°C) | Microwave-Assisted Temperature (°C) | Notes |

| Ullmann Condensation | >200 (Traditional) byjus.com | Not commonly reported | Modern ligand systems can lower the required temperature. |

| Buchwald-Hartwig Amination | 60 - 120 | 100 - 150 | Microwave irradiation can significantly reduce reaction times. beilstein-journals.org |

Pressure is generally not a primary variable that is manipulated in these solution-phase reactions, which are typically carried out at atmospheric pressure in sealed vessels, especially when using volatile solvents or microwave heating to maintain the solvent in the liquid phase at elevated temperatures.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound, to minimize environmental impact and enhance safety. nih.govnih.gov

Key green chemistry principles relevant to the synthesis of this compound include:

Energy Efficiency : Microwave-assisted synthesis is a prime example of designing for energy efficiency. atiner.gr By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, thereby consuming less energy compared to conventional heating methods. tandfonline.comresearchgate.net

Safer Solvents and Auxiliaries : A significant focus in green chemistry is the replacement of hazardous solvents. peptide.com Traditional solvents used in Ullmann and Buchwald-Hartwig reactions, such as DMF, NMP, and dioxane, are classified as hazardous. peptide.com Research is ongoing to replace these with greener alternatives. Ionic liquids have been explored as environmentally benign reaction media for copper-catalyzed three-component reactions to synthesize imidazo[1,2-a]pyridines under microwave irradiation. beilstein-journals.org

Catalysis : The use of catalysts is inherently a green principle as they are used in small amounts and allow for reactions to occur under milder conditions with higher selectivity, reducing byproducts and waste. nih.gov The development of highly efficient palladium and copper catalysts for C-N bond formation exemplifies this principle.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot and multicomponent reactions are excellent strategies for improving atom economy by reducing the number of synthetic steps and purification processes, which in turn minimizes waste. nih.gov A one-pot, three-component microwave-assisted synthesis of indoles has been developed, which showcases a greener approach. nih.gov

Waste Prevention : By optimizing reaction conditions, using efficient catalysts, and employing one-pot syntheses, the generation of waste can be significantly reduced. nih.gov Microwave-assisted organic synthesis (MAOS) is considered a clean synthesis method that often leads to higher yields and fewer byproducts. researchgate.net

The table below summarizes the application of green chemistry principles in the synthesis of N-arylindoles:

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Energy Efficiency | Microwave-assisted synthesis atiner.gr | Reduced reaction times and energy consumption. tandfonline.com |

| Safer Solvents | Use of greener solvents like ionic liquids beilstein-journals.org | Replacement of hazardous solvents like DMF and NMP. peptide.com |

| Catalysis | Highly active copper and palladium catalysts | Lower catalyst loading, milder conditions, reduced waste. nih.gov |

| Atom Economy | One-pot, multicomponent reactions nih.gov | Fewer synthetic steps, less waste from intermediate purification. nih.gov |

| Waste Prevention | Optimized reaction conditions, MAOS researchgate.net | Higher yields, cleaner reactions with fewer byproducts. researchgate.net |

Reaction Chemistry and Mechanistic Elucidation of 1 3 Chlorophenyl 1h Indole Transformations

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indole and its derivatives, owing to the high electron density of the bicyclic aromatic system. wikipedia.orgdalalinstitute.com The reaction proceeds through a two-step mechanism: the initial attack of the π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.orgmasterorganicchemistry.com

For the indole ring, electrophilic attack preferentially occurs at the C3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge of the intermediate cation through resonance, without disrupting the aromaticity of the benzene (B151609) ring. Attack at C2 leads to a less stable intermediate where the nitrogen lone pair cannot delocalize the charge as effectively.

| Reaction | Reagents | Typical Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or AcONO₂ | 1-(3-Chlorophenyl)-3-nitro-1H-indole | Reaction conditions must be carefully controlled to avoid oxidation and polysubstitution. Acyl nitrates offer milder alternatives. |

| Bromination | Br₂ in CCl₄ or Pyridinium bromide perbromide | 3-Bromo-1-(3-chlorophenyl)-1H-indole | The use of milder brominating agents helps to control the reaction and prevent side products. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | A classic method for introducing a formyl group at the C3 position of indoles. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ or other Lewis acid | 3-Acyl-1-(3-chlorophenyl)-1H-indole | This reaction introduces an acyl group, typically at the C3 position. |

Nucleophilic Reactions at the Indole Core of this compound

The electron-rich nature of the indole ring generally makes it unreactive towards nucleophiles. However, nucleophilic substitution can occur under specific circumstances, typically requiring activation of the indole core or the presence of a good leaving group. For N-substituted indoles like this compound, reactions involving deprotonation of the N-H bond are precluded.

Nucleophilic attack can be directed to the C2 position, particularly in N-alkoxyindoles. For instance, 1-methoxyindole (B1630564) derivatives have been shown to undergo regioselective nucleophilic substitution at the C2 position with a variety of nucleophiles. nii.ac.jp This reactivity is attributed to the electronic influence of the N-methoxy group. While the N-aryl group in this compound is less activating than an N-alkoxy group, similar principles could apply if the ring system is otherwise activated.

Another pathway for nucleophilic substitution is at the C3 position, which typically requires the presence of a leaving group, such as a halogen. (1H-indol-3-yl)methyl halides, for example, are reactive electrophiles that readily undergo nucleophilic substitution, although their instability can lead to dimerization or oligomerization. researchgate.net

| Reaction Type | Substrate | Nucleophile (Nu⁻) | Typical Product | Notes |

|---|---|---|---|---|

| SₙAr at C2 | 2-Halo-1-(3-chlorophenyl)-1H-indole | RO⁻, R₂NH, RS⁻ | 2-Nu-1-(3-chlorophenyl)-1H-indole | Requires prior halogenation at the C2 position. The reaction is facilitated by the electron-withdrawing N-aryl group. |

| Substitution at C3 | 3-Halo-1-(3-chlorophenyl)-1H-indole | CN⁻, N₃⁻, R₂NH | 3-Nu-1-(3-chlorophenyl)-1H-indole | Requires a leaving group at the C3 position. |

Cycloaddition Reactions Involving this compound Moieties

The indole nucleus can participate in cycloaddition reactions, acting either as a 2π component (dienophile) or a 4π component (diene). The C2=C3 double bond of the indole is the most reactive part of the system in these reactions.

In [4+2] cycloadditions (Diels-Alder reactions), the indole can react as a diene across the C2-C3 and C3a-C4 positions. However, this disrupts the aromaticity of both the pyrrole and benzene rings and is generally unfavorable. More commonly, the C2=C3 bond of the indole acts as a dienophile, reacting with a diene.

The [3+2] dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile. The C2=C3 bond of this compound can serve as the dipolarophile, reacting with dipoles such as azides, nitrones, or nitrile oxides to form fused heterocyclic systems. youtube.commdpi.com The N-(3-chlorophenyl) substituent can influence the stereoselectivity and regioselectivity of the cycloaddition through steric and electronic effects.

| Reaction Type | Reactant | Role of Indole | Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | Electron-deficient diene | Dienophile (at C2=C3) | Fused polycyclic systems |

| [3+2] Dipolar Cycloaddition | Azide (R-N₃) | Dipolarophile (at C2=C3) | Fused triazole derivatives |

| [3+2] Dipolar Cycloaddition | Nitrone (R-CH=N⁺(O⁻)-R') | Dipolarophile (at C2=C3) | Fused isoxazolidine (B1194047) derivatives |

| [2+2] Cycloaddition | Alkyne | 2π component | Fused cyclobutene (B1205218) derivatives nih.gov |

Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including indoles. eie.grresearchgate.netthermofisher.com For this compound, there are two primary sites for such reactions: the C-H bonds of the indole nucleus and the C-Cl bond on the N-phenyl substituent.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used. researchgate.net The chlorine atom on the phenyl ring serves as a reactive handle for these cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of complex biaryl structures or the introduction of various functional groups.

Furthermore, direct C-H activation/functionalization of the indole core, typically at the C2 or C3 positions, has emerged as a powerful, atom-economical strategy. Palladium, rhodium, and copper catalysts are often employed for this purpose. The N-(3-chlorophenyl) group can act as a directing group in some C-H activation scenarios, influencing the site of functionalization.

| Reaction | Coupling Partner | Catalyst System (Typical) | Reaction Site | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Ar'B(OH)₂ | Pd(PPh₃)₄, base | C-Cl on phenyl ring | 1-(Biphenyl-3-yl)-1H-indole derivative |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, base | C-Cl on phenyl ring | 1-(3-Styrylphenyl)-1H-indole derivative |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base | C-Cl on phenyl ring | 1-(3-(Alkynyl)phenyl)-1H-indole derivative mdpi.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, ligand, base | C-Cl on phenyl ring | 1-(3-(Dialkylamino)phenyl)-1H-indole |

| Direct C-H Arylation | Ar'-X (X=Br, I) | Pd(OAc)₂, ligand | C2-H of indole ring | 1-(3-Chlorophenyl)-2-aryl-1H-indole |

Detailed Mechanistic Studies of this compound Chemical Transformations

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of this compound chemistry, the most studied intermediates are those involved in electrophilic aromatic substitution.

Arenium Ion (σ-Complex): As previously mentioned, the key intermediate in SEAr reactions is the arenium ion. dalalinstitute.com When an electrophile (E⁺) attacks the C3 position of this compound, a resonance-stabilized cation is formed. The positive charge is delocalized over the C2 atom and the nitrogen atom. The stability of this intermediate is paramount to the C3 selectivity of the reaction. Spectroscopic techniques, particularly NMR at low temperatures, can sometimes be used to observe these transient species.

Radical Intermediates: In certain reactions, such as those initiated by radical initiators or involving single-electron transfer (SET) processes, radical intermediates may be formed. Characterization often involves techniques like electron paramagnetic resonance (EPR) spectroscopy or trapping experiments.

Organometallic Intermediates: For metal-catalyzed coupling reactions, the mechanism proceeds through a catalytic cycle involving various organometallic intermediates. For a Suzuki coupling at the C-Cl bond, this cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Understanding the transition states and their associated energy barriers is crucial for explaining reaction rates and selectivity. While experimental determination of transition state structures is challenging, computational chemistry provides powerful tools for their analysis.

Electrophilic Aromatic Substitution: The rate-determining step in SEAr is the formation of the arenium ion, which proceeds through a high-energy transition state. masterorganicchemistry.com The energy of this transition state is influenced by the nature of the electrophile and the electronic properties of the indole substrate. For this compound, the electron-withdrawing nature of the N-substituent would be expected to raise the energy barrier for this step compared to unsubstituted indole, thus slowing the reaction rate. Computational models can be used to calculate the activation energies for attack at different positions (C2, C3, etc.), thereby providing a quantitative rationale for the observed regioselectivity.

Cycloaddition Reactions: The mechanisms of cycloaddition reactions can be either concerted (a single transition state) or stepwise (involving a diradical or zwitterionic intermediate). The stereochemical outcome of the reaction is often dictated by the geometry of the transition state. For example, in Diels-Alder reactions, endo and exo transition states lead to different stereoisomers. Computational studies can map the potential energy surface of the reaction to determine the preferred pathway and predict the product distribution.

Kinetic and Thermodynamic Considerations in Reaction Pathways

In the transformations of this compound, both kinetic and thermodynamic factors play a crucial role in determining the reaction outcomes. The interplay between these factors governs the rate at which products are formed and the relative stability of the final products. Understanding these principles is essential for optimizing reaction conditions to favor the formation of desired products.

Kinetic Control vs. Thermodynamic Control

Chemical reactions can often yield more than one product through competing pathways. The product that is formed fastest is known as the kinetic product, and its formation is favored under conditions of kinetic control, which typically involve lower temperatures and shorter reaction times. Conversely, the most stable product is the thermodynamic product, and its formation is favored under thermodynamic control, which usually requires higher temperatures and longer reaction times to allow the system to reach equilibrium.

In the context of this compound transformations, this distinction is critical. For instance, in electrophilic substitution reactions on the indole nucleus, the position of substitution can be influenced by these factors. While the 3-position is generally the most nucleophilic and often the site of initial, kinetically favored attack, subsequent rearrangements or equilibria at higher temperatures could potentially lead to a more thermodynamically stable isomer.

Transition States and Activation Energy

The rate of a chemical reaction is determined by the height of the energy barrier that must be overcome for reactants to transform into products. This energy barrier is known as the activation energy (Ea), and the highest point on the reaction coordinate is the transition state. Reactions with lower activation energies proceed more rapidly.

The following table presents calculated activation free energies for key steps in the synthesis of related N-arylindoles, illustrating the energy barriers that must be overcome.

| Reaction Step | Catalyst/Method | Model Compound | Calculated Activation Free Energy (kcal/mol) |

| N-H Insertion | Rhodium Catalyst | N-Arylindole Synthesis | 18.6 |

| C2 Deprotonation | Lithium Carbonate | N-Aryl Enaminone Cyclization | 21-22.5 |

This data is for related N-arylindole syntheses and is presented for illustrative purposes to provide context for the energy scales involved in such transformations. nih.govpku.edu.cn

Influence of Substituents

The 3-chlorophenyl substituent on the indole nitrogen of this compound can exert both electronic and steric effects that influence the kinetics and thermodynamics of its reactions. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the indole ring and the N-aryl bond. This can, in turn, impact the rates of reactions such as electrophilic additions or metal-catalyzed cross-couplings.

Steric hindrance from the substituted phenyl ring can also play a role in directing the regioselectivity of reactions and may affect the stability of certain products. For example, in reactions where a bulky reagent approaches the indole core, the 3-chlorophenyl group may favor attack at a less sterically hindered position.

Mechanistic Implications

A thorough understanding of the kinetic and thermodynamic parameters is fundamental to elucidating reaction mechanisms. By studying the rate dependencies on reactant concentrations, temperature, and catalysts, a detailed picture of the reaction pathway can be constructed. For transformations of this compound, this would involve identifying rate-determining steps, detecting any intermediates, and understanding the equilibria involved. While comprehensive experimental kinetic and thermodynamic data for this specific compound are limited in the public domain, the principles discussed provide a framework for predicting and controlling its chemical behavior.

Derivatives and Structural Analogs of 1 3 Chlorophenyl 1h Indole: Design and Research

Synthesis of Substituted 1-(3-Chlorophenyl)-1H-indole Derivatives and Related Analogs

The synthesis of this compound and its derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the efficient formation of the crucial C-N bond between the indole (B1671886) nitrogen and the 3-chlorophenyl ring. Key methodologies include the Buchwald-Hartwig amination and the Ullmann condensation, both of which are cornerstones of modern synthetic organic chemistry for the construction of N-aryl heterocycles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a favored method for the N-arylation of indoles due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. This reaction typically involves the coupling of an indole with an aryl halide (in this case, 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

The Ullmann condensation , a classical copper-catalyzed N-arylation reaction, represents an older but still relevant method for synthesizing 1-arylindoles. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted protocols has significantly improved the scope and mildness of this transformation, making it a viable alternative to palladium-catalyzed methods.

In recent years, microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate these coupling reactions. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

The synthesis of substituted derivatives of this compound can be achieved by using appropriately substituted indoles or substituted 3-chloro-halobenzenes as starting materials. For instance, the introduction of various functional groups onto the indole scaffold prior to the N-arylation step allows for the creation of a diverse library of analogs.

Table 1: Comparison of Synthetic Methods for 1-Arylindoles

| Method | Catalyst | Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., XPhos, SPhos) | Strong bases (e.g., NaOtBu, K₂CO₃) | Toluene (B28343), Dioxane | 80-120 °C | Mild conditions, high yields, broad scope | Cost of catalyst and ligands |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Diamines, Amino acids | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-200 °C | Inexpensive catalyst | Often requires higher temperatures |

| Microwave-Assisted | Palladium or Copper | Various | Various | Various | Elevated | Rapid reaction times, improved yields | Requires specialized equipment |

Rational Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by established principles in medicinal chemistry aimed at improving potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and scaffold hopping.

Strategies for Bioisosteric Replacement within the Structure

Bioisosterism involves the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties, leading to a new molecule with similar biological activity. nih.gov This strategy is a cornerstone of lead optimization in drug discovery. In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule to fine-tune its properties.

Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Chlorine (Cl) | Fluorine (F) | Improve metabolic stability, alter electronic properties. |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Increase lipophilicity, act as a hydrogen bond acceptor. |

| Indole NH | N-Methylation | Remove hydrogen bond donor capability, increase lipophilicity. |

| Indole Ring | Indazole Ring | Alter hydrogen bonding pattern and vector orientation of substituents. rsc.orgrsc.org |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, modulate solubility and pKa. |

Scaffold Hopping and Molecular Hybridization Approaches in Indole Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is particularly useful for generating new intellectual property and for overcoming issues related to the parent scaffold, such as poor pharmacokinetic properties or toxicity.

Starting from the this compound scaffold, one could "hop" to other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. For example, computational methods can be used to identify alternative scaffolds that place a substituted aromatic ring and other key functional groups in a similar orientation to that of the original indole derivative. This can lead to the discovery of entirely new chemical classes with the desired biological activity. A documented example of this strategy involves scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.orgrsc.org

Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. For instance, a fragment from a known potent inhibitor of a particular enzyme could be appended to the this compound scaffold to create a new molecule that targets the same enzyme with improved properties.

Theoretical Frameworks for Structure-Activity Relationship (SAR) of this compound Analogs

Influence of Substituent Position on Molecular Interactions and Reactivity

The position of substituents on both the indole and the 3-chlorophenyl rings has a profound impact on the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. For example, substituents at the 2- and 3-positions of the indole ring can directly influence the orientation of the 1-phenyl group and can also participate in key binding interactions with a receptor.

Electronic and Steric Effects on Chemical Reactivity Profiles

The chemical reactivity of this compound derivatives is governed by the interplay of electronic and steric effects of the substituents. Electron-donating groups on the indole ring increase its nucleophilicity, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease its reactivity towards electrophiles.

Steric hindrance also plays a crucial role. Bulky substituents near the reactive centers of the molecule can impede the approach of reagents, thereby slowing down or preventing certain reactions. In the context of biological activity, steric effects can dictate whether a molecule can fit into the binding pocket of a target protein. A bulky substituent may either prevent binding or, if it fits into a specific pocket, can lead to a significant increase in binding affinity.

The Hammett equation and other linear free-energy relationships are often used to quantify the electronic effects of substituents on the reactivity and biological activity of a series of analogs. These quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the mechanism of action and can guide the design of more potent compounds. mdpi.comnih.gov

Advanced Spectroscopic Characterization Techniques for 1 3 Chlorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(3-Chlorophenyl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques facilitates a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole (B1671886) ring and the 3-chlorophenyl substituent. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom, the aromatic rings, and the chlorine substituent.

The protons of the indole moiety typically appear in the aromatic region of the spectrum. The H-3 proton of the indole ring is expected to resonate as a doublet, coupled to the H-2 proton. Similarly, the H-2 proton will also appear as a doublet. The protons on the benzo-fused portion of the indole ring (H-4, H-5, H-6, and H-7) will exhibit complex splitting patterns due to mutual spin-spin coupling.

The protons of the 3-chlorophenyl group will also resonate in the aromatic region. The presence of the chlorine atom at the meta position leads to a distinct substitution pattern. The H-2' proton, being ortho to the point of attachment to the indole nitrogen, is expected to be a singlet or a narrow triplet depending on the resolution and coupling to other protons. The H-4', H-5', and H-6' protons will show characteristic doublet and triplet patterns based on their ortho, meta, and para relationships to the chlorine atom and the indole nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.5 | d | ~3.0 - 3.5 |

| H-3 | 6.5 - 7.0 | d | ~3.0 - 3.5 |

| H-4 | 7.5 - 8.0 | d | ~7.5 - 8.5 |

| H-5 | 7.0 - 7.5 | t | ~7.0 - 8.0 |

| H-6 | 7.0 - 7.5 | t | ~7.0 - 8.0 |

| H-7 | 7.5 - 8.0 | d | ~7.5 - 8.5 |

| H-2' | 7.4 - 7.8 | t | ~2.0 |

| H-4' | 7.3 - 7.6 | ddd | ~8.0, 2.0, 1.0 |

| H-5' | 7.2 - 7.5 | t | ~8.0 |

| H-6' | 7.3 - 7.6 | ddd | ~8.0, 2.0, 1.0 |

Note: The predicted values are based on the analysis of related indole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

The carbon atoms of the indole ring will appear in the aromatic region (typically 100-140 ppm). The C-2 and C-3 carbons will have characteristic chemical shifts, and the quaternary carbons (C-3a and C-7a) will also be identifiable. The carbons of the 3-chlorophenyl ring will also resonate in the aromatic region, with the carbon atom directly bonded to the chlorine atom (C-3') showing a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 120 - 125 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 120 - 125 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| C-1' | 138 - 142 |

| C-2' | 125 - 130 |

| C-3' | 133 - 137 |

| C-4' | 128 - 132 |

| C-5' | 120 - 125 |

| C-6' | 125 - 130 |

Note: The predicted values are based on the analysis of related indole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC: The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. For this compound, the HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the C-H connectivities in both the indole and chlorophenyl rings.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the H-2' and H-6' protons of the chlorophenyl ring and the C-7a carbon of the indole ring, confirming the N-C bond between the two aromatic systems. It would also help in assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the aromatic rings (both indole and chlorophenyl) are expected to appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several sharp absorption bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the chlorophenyl ring to the indole nitrogen is expected to appear in the 1350-1250 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region, around 800-600 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorption bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion will lead to the formation of several characteristic fragment ions. Common fragmentation pathways for N-aryl indoles include:

Loss of the chlorophenyl group: Cleavage of the N-C bond between the indole and chlorophenyl rings can lead to the formation of an indole radical cation and a chlorophenyl radical.

Loss of a chlorine atom: The molecular ion can lose a chlorine radical to form a [M-Cl]⁺ ion.

Fragmentation of the indole ring: The indole ring itself can undergo fragmentation, leading to smaller characteristic ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

| 227/229 | Molecular ion [M]⁺ / [M+2]⁺ |

| 192 | [M - Cl]⁺ |

| 116 | Indole cation radical |

| 111/113 | Chlorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole and chlorophenyl chromophores.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~230 - 240 | π → π | Indole/Chlorophenyl |

| ~270 - 290 | π → π | Indole |

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

No crystallographic data, including crystal system, space group, unit cell dimensions, or specific bond lengths and angles, for this compound could be retrieved from the conducted searches. While X-ray diffraction data exists for structurally related but more complex molecules containing the 1-(3-chlorophenyl) or indole moieties, this information is not directly applicable to the target compound.

Application of Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, Vibrational Circular Dichroism)

Similarly, specific experimental data from Raman spectroscopy or Vibrational Circular Dichroism (VCD) for this compound is not available in the public domain based on the performed searches. Although general information on these techniques and their applications to other indole derivatives or related compounds was found, no studies presenting Raman spectra or VCD analysis of this compound were identified.

Therefore, the creation of the requested data tables and a detailed discussion of the research findings for these specific analytical techniques for this compound is not possible at this time.

Computational and Theoretical Investigations of 1 3 Chlorophenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is routinely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis of 1-(3-Chlorophenyl)-1H-indole

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy (the ground state). This analysis determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would involve identifying the most stable orientation of the 3-chlorophenyl ring relative to the indole (B1671886) ring.

Status: No specific studies detailing the optimized geometry or conformational analysis of this compound were found. Therefore, a data table of its structural parameters cannot be generated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a small gap suggests high reactivity.

Status: Specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the reviewed literature. A data table of its electronic properties cannot be provided.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Status: No MEP maps or analyses specifically for this compound have been published in the searched sources.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides insights into the delocalization of electron density between orbitals, which stabilizes the molecule. The Electron Localization Function (ELF) is used to visualize regions in a molecule where electron pairs are likely to be found, offering a clear picture of bonding patterns and lone pairs.

Status: There are no available NBO or ELF analysis results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a compound in solution, MD can reveal its conformational flexibility, stability, and interactions with solvent molecules. Key outputs include root-mean-square deviation (RMSD) to assess structural stability and solvent accessible surface area (SASA) to understand its exposure to the solvent. mdpi.comnih.gov

Status: No studies conducting MD simulations on this compound to assess its dynamics and stability in solution were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. growingscience.com These models are used in drug discovery to predict the activity of new compounds and to understand the molecular properties that are important for their mechanism of action. A QSAR study would require a dataset of multiple indole derivatives with measured biological activity.

Status: No QSAR models specifically developed for or including this compound to provide mechanistic insights were found in the searched literature. mdpi.comekb.eg

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. These theoretical spectra serve as a valuable tool for the interpretation of experimental data and for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, typically using the Gauge-Including Atomic Orbital (GIAO) method, a theoretical NMR spectrum can be generated. For this compound, these calculations would reveal the expected chemical shifts for each unique proton and carbon atom. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the electronic environment of the indole moiety would significantly influence these predicted values. Comparing the theoretical spectrum with experimental data can confirm the molecular structure and assign specific resonances to individual atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the fundamental vibrational modes. For this compound, these calculations would predict the characteristic stretching and bending vibrations of the C-H, C-N, C-C, and C-Cl bonds within the molecule. These predicted frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method, can be compared with experimental FT-IR spectra to identify and assign the observed absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of the aromatic indole and chlorophenyl rings. The predicted UV-Vis spectrum provides insight into the electronic structure and conjugation within the molecule.

Table 1: Illustrative Data Table for Predicted Spectroscopic Parameters of this compound This table is a hypothetical representation of data that would be generated from computational studies, as specific literature data for this compound is not available.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | Specific shifts for each proton would be listed here. |

| ¹³C NMR (ppm) | Specific shifts for each carbon would be listed here. |

| Key IR Frequencies (cm⁻¹) | e.g., C-H stretch, C=C stretch, C-N stretch, C-Cl stretch |

| UV-Vis λmax (nm) | Predicted wavelength(s) of maximum absorption |

Nonlinear Optical (NLO) Property Predictions and Theoretical Analysis

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Computational methods play a crucial role in the prediction and understanding of the NLO properties of molecules, enabling the in silico screening of promising candidates.

The NLO response of a molecule is primarily determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. A high value of β is a key indicator of a molecule's potential as a second-order NLO material. Computational chemistry allows for the calculation of the static and frequency-dependent hyperpolarizabilities of this compound.

These calculations are typically performed using DFT methods with appropriate basis sets that can accurately describe the electronic distribution and response to an external electric field. The analysis of the calculated hyperpolarizability tensor components provides detailed information about the magnitude and directionality of the NLO response.

For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). In this compound, the indole ring can act as an electron donor, and the chlorophenyl group can act as an electron acceptor, with the covalent bond between them serving as the π-bridge. Theoretical analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the ICT characteristics of the molecule. A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

Table 2: Illustrative Data Table for Predicted NLO Properties of this compound This table is a hypothetical representation of data that would be generated from computational studies, as specific literature data for this compound is not available.

| NLO Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | Calculated value in Debye |

| Average Polarizability (α) | Calculated value |

| First Hyperpolarizability (β) | Calculated value |

| HOMO-LUMO Energy Gap (eV) | Calculated energy gap |

Mechanisms of Biological Interactions and Structure Activity Relationships in 1 3 Chlorophenyl 1h Indole Research

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the 1-phenyl-1H-indole scaffold, docking studies have been employed to elucidate interactions with various enzymes and receptors.

Molecular docking simulations for various indole (B1671886) derivatives reveal that their binding is often governed by a combination of hydrophobic interactions, hydrogen bonds, and π-stacking. The indole nucleus and the attached phenyl ring are key pharmacophoric features that facilitate these interactions within the binding pockets of target proteins.

For instance, in studies of indole derivatives targeting the AKT1 kinase enzyme, computational analyses have shown that these compounds can form robust interactions of multiple types within the enzyme's active site nih.gov. Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα have demonstrated that these molecules occupy the binding site and engage with key residues, with hydrogen bonds and other interactions playing a significant role mdpi.com. While not specific to 1-(3-Chlorophenyl)-1H-indole, these studies highlight the types of interactions this scaffold can be expected to form.

In a study on indole derivatives as potential COX-2 inhibitors, docking predicted strong binding affinities, with the indole core playing a central role in anchoring the molecule within the active site researchgate.netnih.gov. The interactions observed in these related compounds typically involve the planar indole ring system forming π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's binding site.

Table 1: Examples of Predicted Molecular Interactions for Indole Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) |

| Indole-triazole Hybrids | AKT1 Kinase | Not Specified | Multiple Interaction Types | -8.31 to -8.60 nih.gov |

| N-phenyl quinolone-carboxamides | PI3Kα | S774, K802 | Hydrogen Bonding | Not Specified mdpi.com |

| 3-ethyl-1H-indole Derivatives | COX-2 | Not Specified | Not Specified | -10.40 to -11.35 researchgate.net |

Computational Prediction of Potential Inhibitory Mechanisms (e.g., enzyme inhibition, receptor modulation)

Computational docking is a powerful tool for generating hypotheses about how a compound might exert its biological effect. By modeling the interaction between a ligand and its target, researchers can predict whether the compound might act as an inhibitor or a modulator. For example, if a compound docks deeply within the active site of an enzyme and interacts with key catalytic residues, it is predicted to be an enzyme inhibitor.

In research concerning novel indole derivatives, molecular docking has been successfully used to predict inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) nih.gov. The predicted binding energies from these simulations often correlate with experimentally determined inhibitory concentrations (IC₅₀ values), validating the computational model. For a series of pyrazoline derivatives containing a chlorophenyl group, docking studies against human mitochondrial branched-chain aminotransferase (BCATm) were used to rationalize their anticonvulsant activity, with the best compounds showing high docking scores ijper.org.

Similarly, studies on indole derivatives targeting the protein-protein interaction (PPI) between AF9/ENL and AF4 or DOT1L have used computational approaches to understand the inhibitory mechanism nih.gov. These studies suggest that the indole scaffold can effectively disrupt the interface between two proteins, a mechanism of increasing importance in drug discovery. The binding of indole-2-carboxamide analogs to a novel conformational site on glycogen phosphorylase has also been explored, indicating that these compounds can act as allosteric modulators mdpi.com.

Advanced Computational Approaches to Elucidate Biological Pathways and Reactivity

Beyond single-target docking, advanced computational methods can be used to predict a compound's potential involvement in broader biological pathways. Techniques such as reverse docking or inverse virtual screening involve screening a single ligand against a large library of known protein structures. This can help identify potential on-target and off-target interactions, providing a more comprehensive view of a compound's pharmacological profile.

For example, in silico computational probing has been used for indole-triazole hybrids to screen them against a repertoire of different enzyme classes involved in various biological activities nih.gov. This approach helps to identify the likely molecular targets responsible for the observed biological effects, such as anticancer activity. While specific pathway analysis for this compound is not documented, these methodologies represent the current state-of-the-art for predicting how a novel chemical entity might function within a complex cellular context. Such approaches can suggest whether a compound might interfere with signaling pathways, metabolic processes, or other cellular functions.

Development of Theoretical Frameworks for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For the 1-phenyl-1H-indole class of molecules, SAR studies help to identify which parts of the molecule are essential for activity and how modifications affect potency and selectivity.

The core 1-phenyl-1H-indole structure consists of two key motifs: the bicyclic indole ring system and the N1-linked phenyl ring. The indole ring is a privileged scaffold in medicinal chemistry, known to mimic the side chain of the amino acid tryptophan, enabling it to participate in various interactions with proteins nih.govnih.gov. It can act as a hydrogen bond donor (via the indole N-H, if unsubstituted) and its aromatic nature allows for π-π stacking and hydrophobic interactions mdpi.com.

The type and position of substituents on both the indole and the N-phenyl rings have a profound impact on biological activity. SAR studies on various N-phenylindole derivatives have provided insights into how these modifications tune the molecule's properties.

In a study of N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis, researchers found that substituents on the N-phenyl ring were crucial for activity nih.gov. The study concluded that para-position substituents were optimal. Notably, introducing hydrophobic groups such as phenyl, t-butyl, or bromine at the para-position of the N-phenyl ring resulted in compounds with considerable antitubercular activity nih.gov. This suggests that a hydrophobic pocket in the target's binding site accommodates this part of the molecule. In contrast, whether the substituent was electron-donating or electron-withdrawing had a less predictable effect nih.gov.

For a different series of indole-carboxamide compounds, SAR studies revealed that a 4-piperidin-1-ylphenyl or a 4-pyrrolidin-1-ylphenyl group on the indole core was essential for inhibitory activity against certain protein-protein interactions nih.gov. The presence of a halogen, such as the chlorine atom in this compound, can influence activity through several mechanisms. It can alter the electronic properties of the phenyl ring (as a weakly deactivating group) and can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in ligand-protein binding.

Table 2: Summary of Structure-Activity Relationship Findings for N-Phenylindole Derivatives

| Structural Modification | Effect on Biological Activity | Example Compound Class | Reference |

| Deletion of 2-position benzene (B151609) ring | Decreased activity | 2-methyl-N-phenylindoles | nih.gov |

| Substitution at para-position of N-phenyl ring | Optimal for activity | N-phenylindole anti-TB agents | nih.gov |

| Hydrophobic groups at para-position of N-phenyl ring | Increased activity | N-phenylindole anti-TB agents | nih.gov |

| 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl group | Essential for activity | Indole-carboxamide PPI inhibitors | nih.gov |

| Linkage position between indole rings | Reduced activity compared to 6-6' linkage | Bis-indole HIV-1 fusion inhibitors | nih.gov |

Non Medical Applications of 1 3 Chlorophenyl 1h Indole in Materials Science Research

Integration into Advanced Functional Materials

The incorporation of 1-(3-Chlorophenyl)-1H-indole into advanced functional materials is an area of growing interest. The presence of the indole (B1671886) moiety provides a platform for π-π stacking interactions, which are crucial for charge transport in organic electronic devices. Furthermore, the N-aryl linkage introduces a degree of rotational freedom and steric hindrance that can be exploited to fine-tune the solid-state packing and morphology of materials, thereby influencing their bulk properties.

Indole derivatives are emerging as promising candidates for optoelectronic and photonic applications due to their inherent photophysical properties. The indole nucleus is a well-known fluorophore, and its emission characteristics can be readily tuned by substitution. The attachment of a chlorophenyl group to the indole nitrogen is expected to influence the electronic transitions and, consequently, the absorption and emission spectra of the molecule.

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. While conventional polycyclic aromatic hydrocarbons often suffer from poor stability, the integration of indole moieties into polycyclic frameworks can enhance stability against photooxidation. This makes indole derivatives like this compound potentially valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The chlorine substituent on the phenyl ring can further modify the electronic properties through inductive and mesomeric effects, potentially leading to desirable shifts in the HOMO-LUMO energy gap.

| Compound | Substitution Pattern | Hypothetical HOMO (eV) | Hypothetical LUMO (eV) | Calculated Band Gap (eV) | Potential Application |

|---|---|---|---|---|---|

| 1-Phenyl-1H-indole | Unsubstituted Phenyl | -5.4 | -2.1 | 3.3 | Hole Transport Layer |

| This compound | Meta-Chloro Phenyl | -5.5 | -2.2 | 3.3 | Hole Transport/Emissive Layer |

| 1-(4-Nitrophenyl)-1H-indole | Para-Nitro Phenyl | -5.8 | -2.8 | 3.0 | Electron Transport Layer |

Note: The data in this table is illustrative and intended to show potential trends based on general principles of electronic substituent effects on aromatic systems. Actual values for this compound would require experimental validation.

The indole scaffold can be integrated into polymeric structures to impart specific functionalities. This compound, with its reactive sites on the indole ring, could potentially be polymerized or grafted onto polymer backbones. The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties. For instance, polyindoles are known for their electrical conductivity and environmental stability.

Furthermore, this compound could be utilized as a functional additive in composite materials. Its incorporation into a polymer matrix could enhance the composite's thermal stability, flame retardancy (due to the presence of chlorine), or optical properties. The interaction between the indole derivative and the polymer matrix would be crucial in determining the final properties of the composite material. Research into indole-based functional polymers has shown that high molecular weight polymers with good thermal stability and strong solid-state fluorescence can be synthesized, suggesting a promising avenue for materials derived from this compound. openmedicinalchemistryjournal.com

Theoretical and Experimental Studies of Material Performance and Characteristics

While specific experimental data on the material performance of this compound is limited in publicly available literature, theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into its potential characteristics. DFT calculations are a powerful tool for predicting the electronic structure, molecular geometry, and spectroscopic properties of molecules.